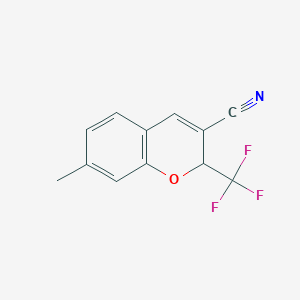
7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is a heterocyclic compound that features a chromene core with a trifluoromethyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile typically involves cyclization reactions. One common method is the cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with appropriate nucleophiles under mild conditions . This reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
化学反应分析
Types of Reactions
7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene oxides, while reduction can produce amines.
科学研究应用
7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
作用机制
The mechanism by which 7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.
相似化合物的比较
Similar Compounds
7-Methyl-2-(trifluoromethyl)quinoline: Similar in structure but with a quinoline core instead of a chromene core.
7-Methyl-2-(trifluoromethyl)benzo[d]oxazole: Features a benzo[d]oxazole core, differing in the heterocyclic ring system.
Uniqueness
7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is unique due to its specific combination of functional groups and the chromene core
属性
分子式 |
C12H8F3NO |
|---|---|
分子量 |
239.19 g/mol |
IUPAC 名称 |
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H8F3NO/c1-7-2-3-8-5-9(6-16)11(12(13,14)15)17-10(8)4-7/h2-5,11H,1H3 |
InChI 键 |
YDESYBLQGKIKBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=C(C(O2)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13225216.png)
![N-{[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-sec-butyl-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}-N-pentylglycyl-L-leucylglycinamide](/img/structure/B13225219.png)

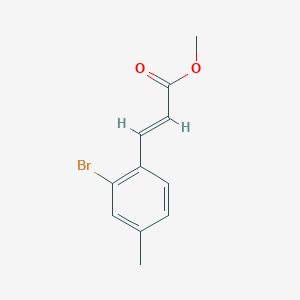
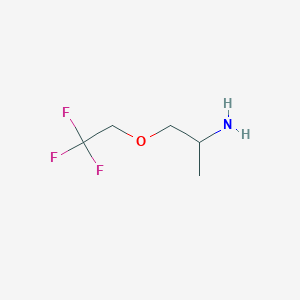


![5-[3-(Hydroxymethyl)morpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13225253.png)
![{6,6,9,9-Tetramethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13225268.png)
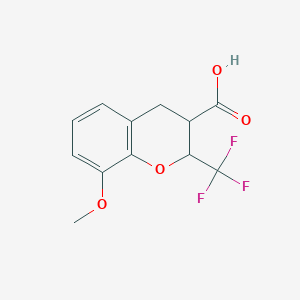

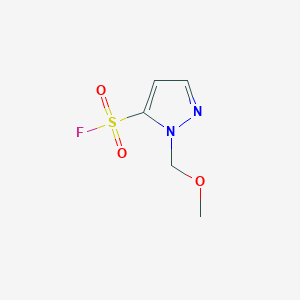
![1-(1-Methyl-1H-pyrazol-4-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B13225296.png)
![2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13225302.png)
